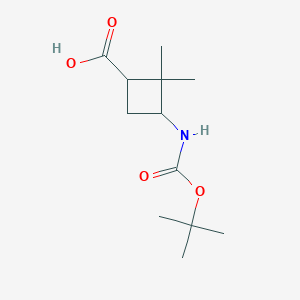

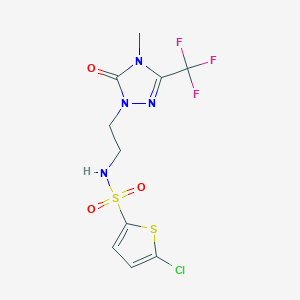

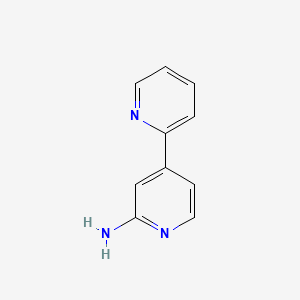

N-(3,5-dichlorophenyl)-2-(5-oxo(4H-1,2,4-triazin-3-ylthio))acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dichlorophenyl)-2-(5-oxo(4H-1,2,4-triazin-3-ylthio))acetamide, commonly known as DCTA, is a chemical compound that has been widely studied for its potential applications in scientific research. DCTA belongs to the family of triazine compounds, which have been shown to exhibit a diverse range of biological activities, including antiviral, anticancer, and antibacterial properties.

Scientific Research Applications

Cholinesterase Inhibition and Molecular Docking Studies

N-aryl derivatives of related triazole compounds have been synthesized and evaluated for their inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), showing moderate to good activities. These compounds, specifically compounds 9j and 10f, displayed potent inhibitory potential against AChE, while compound 9j exhibited potent inhibitory activity against BChE. Molecular docking studies were carried out to understand the binding site interactions, indicating that all docked compounds bind in the active site with similar orientation and favorable interactions with surrounding amino acids (Riaz et al., 2020).

Antimicrobial Activity

Novel thiazolidinone and acetidinone derivatives have been synthesized and screened for their antimicrobial activity against different microorganisms. The structures of these novel synthesized compounds have been established on the basis of elemental analysis, IR, 1H NMR, and Mass spectral data, showing potential as antimicrobial agents (Mistry et al., 2009).

Antitumor Activity and Molecular Docking Study

A novel series of benzyl-substituted-quinazolinones were designed, synthesized, and evaluated for their in vitro antitumor activity. Some derivatives showed amazing broad-spectrum antitumor activity and were nearly 1.5–3.0-fold more potent compared with the positive control. Molecular docking was performed to show similar binding modes to known inhibitors, indicating potential for antitumor applications (Al-Suwaidan et al., 2016).

QSAR Studies and Antibacterial Agents

QSAR studies of 4-oxo-thiazolidines and 2-oxo-azetidines as potential antibacterial agents revealed positive contributions of substituents, indicating an increase in hydrophobicity or steric bulk character, which enhances antibacterial activity (Desai et al., 2008).

Fused 1,2,4-Triazines as Antimicrobial and Antitumor Agents

Fused 1,2,4-triazine derivatives were synthesized and screened for their antimicrobial and antitumor activity. These derivatives underwent primary in vitro screening, showing potential as both antimicrobial and antitumor agents (Abd El-Moneim et al., 2015).

Properties

IUPAC Name |

N-(3,5-dichlorophenyl)-2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N4O2S/c12-6-1-7(13)3-8(2-6)15-10(19)5-20-11-16-9(18)4-14-17-11/h1-4H,5H2,(H,15,19)(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNVQEIBCYMFIDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)NC(=O)CSC2=NN=CC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(((4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2760957.png)

![2-((difluoromethyl)sulfonyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2760959.png)

![1H-[1,3]Dioxolo[4,5-F]indazole](/img/structure/B2760978.png)